molecular formula C21H21N3O8 B2786356 Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396715-89-1

Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2786356
CAS No.: 1396715-89-1
M. Wt: 443.412
InChI Key: CZSOLZBYDQFOMT-UHFFFAOYSA-N
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Description

The compound Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted with a benzyl group, an azetidine (four-membered nitrogen-containing ring), and a furan-2-carboxylate ester. The oxalate salt form enhances aqueous solubility and stability, which is critical for pharmaceutical applications .

Properties

IUPAC Name

methyl 5-[[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4.C2H2O4/c1-24-19(23)16-8-7-15(25-16)12-22-10-14(11-22)18-20-17(21-26-18)9-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-8,14H,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSOLZBYDQFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate Oxalate are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole class of compounds, which have been studied for their potential as anti-infective agents. .

Mode of Action

1,2,4-oxadiazoles, in general, have been shown to have anti-infective properties. The exact mechanism by which they interact with their targets and induce changes is subject to ongoing research.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. The downstream effects of these activities would depend on the specific targets and mode of action of the compound.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles, it is possible that this compound could have similar effects.

Biological Activity

Methyl 5-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, an oxadiazole ring, and an azetidine unit. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight342.36 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole moiety have been shown to induce apoptosis in various cancer cell lines by activating caspases.

The primary mechanism through which this compound exerts its anticancer effects appears to involve the activation of the apoptotic pathway via procaspase activation. A notable study indicated that compounds with similar structures activated procaspase-3 in cancer cells, leading to increased caspase activity and subsequent apoptosis.

Table 1: Caspase Activation Activity of Related Compounds

CompoundCaspase Activation (%)
PAC-1100 ± 4
Compound A68 ± 4
Compound B104 ± 12
Compound C99 ± 10

This data highlights the effectiveness of certain structural modifications in enhancing biological activity.

Structure-Activity Relationships (SAR)

The structure of this compound suggests that specific functional groups are essential for its biological activity. The oxadiazole ring is particularly important for anticancer activity, as it can interact with cellular targets involved in apoptosis.

Key Findings:

  • Oxadiazole Ring : Essential for inducing apoptosis.
  • Azetidine Unit : May enhance binding affinity to target proteins.
  • Furan Moiety : Contributes to overall molecular stability and solubility.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for anticancer activity against various cell lines. The study found that modifications leading to increased lipophilicity improved cellular uptake and efficacy against cancer cells .
  • Antimalarial Activity : Another study investigated hydrazone derivatives with structural similarities to oxadiazoles and found promising antimalarial activity in vitro against resistant strains of Plasmodium falciparum, suggesting a broader spectrum of biological activity for compounds with similar frameworks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its azetidine-oxadiazole-furan scaffold. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name Central Ring Oxadiazole Substituent Additional Groups Molecular Weight (g/mol) Key Features/Applications
Target Compound (Oxalate Salt) Azetidine 3-Benzyl Furan-2-carboxylate oxalate Not reported Enhanced solubility via oxalate salt
Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate Pyridinone 3-Methyl Furan-2-carboxylate Not reported Discontinued; potential stability issues
N-[(Furan-2-yl)methyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxamide Piperidine 3-Methyl Piperidine-carboxamide, furan-methyl 320.35 Research use (limited availability)
5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one Oxadiazole 3-(2-Chlorophenoxy) Oxadiazolone Not reported Antimicrobial activity potential
Key Observations:
  • Oxadiazole Substituents: The benzyl group in the target compound increases lipophilicity, which may enhance membrane permeability compared to methyl () or chlorophenoxy () substituents.
  • Salt Form : The oxalate salt likely offers superior solubility over neutral esters (e.g., ) or free acids.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxalate salt improves aqueous solubility, critical for bioavailability. Neutral analogs (e.g., ) may suffer from poor solubility, leading to discontinuation.
  • Molecular Weight : Piperidine-containing analogs (e.g., , MW 320.35) are lighter than the target compound, suggesting the latter may face challenges in drug-likeness (e.g., Lipinski’s rules).
  • Stability : Oxadiazoles are generally stable under physiological conditions, but substituents (e.g., benzyl vs. methyl) influence oxidative metabolism .

Q & A

Q. What are the key structural features of the compound, and how do they influence its potential biological activity?

The compound integrates a furan ring , 1,2,4-oxadiazole moiety , and azetidine ring , linked via a methylene bridge. The oxadiazole group is known for its metabolic stability and ability to engage in hydrogen bonding with biological targets, while the azetidine’s strained four-membered ring may enhance binding affinity. The benzyl substituent on the oxadiazole could modulate lipophilicity and target specificity, potentially influencing interactions with enzymes or receptors involved in inflammation or cancer pathways .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on proton and carbon environments, confirming connectivity of the furan, oxadiazole, and azetidine moieties.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester carbonyl stretching at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity by quantifying residual solvents or by-products .

Q. What are the foundational steps in synthesizing this compound?

Synthesis typically involves:

  • Oxadiazole Formation : Cyclization of a carboxylic acid derivative (e.g., furan-2-carboxylate) with a hydrazide precursor under dehydrating conditions.
  • Azetidine Functionalization : Coupling the oxadiazole-bearing azetidine to the furan-methyl ester via nucleophilic substitution or reductive amination.
  • Salt Formation : Reaction with oxalic acid to yield the oxalate salt for improved crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield or purity during synthesis?

  • Temperature Control : Elevated temperatures (70–90°C) may accelerate cyclization but risk decomposition; lower temperatures (25–40°C) favor selectivity in coupling steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance azetidine reactivity, while ethanol/water mixtures improve oxalate salt crystallization.
  • Catalyst Use : Triethylamine or DMAP can mitigate side reactions in esterification or amidation steps .

Q. What experimental strategies are used to investigate the compound’s mechanism of action in biological systems?

  • In Vitro Binding Assays : Radioligand displacement studies to measure affinity for receptors (e.g., GPCRs, kinases).
  • Enzyme Inhibition Assays : Monitor activity changes in target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) via spectrophotometric or fluorometric readouts.
  • Cellular Pathway Analysis : Western blotting or qPCR to assess downstream signaling markers (e.g., NF-κB, STAT3) in treated cell lines .

Q. How can structural analogs be designed to address contradictory bioactivity data across studies?

  • Substituent Variation : Replace the benzyl group with fluorinated or electron-withdrawing groups (e.g., 4-fluorobenzyl) to alter electronic properties and binding kinetics.
  • Scaffold Hybridization : Integrate moieties from active analogs (e.g., piperazine in ) to enhance solubility or target engagement.
  • SAR Studies : Systematic evaluation of analogs using parallel synthesis and high-throughput screening to correlate structural changes with activity .

Q. What methodologies address discrepancies in reported solubility or stability profiles?

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways (HPLC-MS monitoring).
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations to improve bioavailability.
  • Crystallography : Single-crystal X-ray diffraction to confirm salt form stability and intermolecular interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s metabolic stability?

  • In Vitro Microsomal Assays : Compare liver microsome stability across species (e.g., human vs. rodent) to identify species-specific metabolism.
  • Metabolite Identification : LC-MS/MS profiling to detect oxidation or hydrolysis products, guiding structural modifications to block labile sites .

Q. What computational tools validate hypotheses about the compound’s binding mode?

  • Molecular Docking (AutoDock, Schrödinger) : Predict interactions with target proteins using crystal structures or homology models.
  • Molecular Dynamics Simulations (GROMACS) : Assess binding stability and conformational changes over time.
  • Free Energy Perturbation (FEP) : Quantify energy contributions of specific substituents to binding affinity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsImpact on Yield/PurityReference
Oxadiazole Formation80°C, DMF, 12 hrMaximizes cyclization
Azetidine Coupling25°C, EtOH, 24 hr, triethylamineReduces by-product formation
Oxalate Salt Crystallization4°C, water/ethanol (1:3)Enhances crystallinity

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog ModificationTarget Affinity (IC₅₀)Solubility (mg/mL)Reference
3-Benzyl (Parent Compound)150 nM0.12
4-Fluorobenzyl Substituent90 nM0.08
Piperazine Hybrid220 nM0.45

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